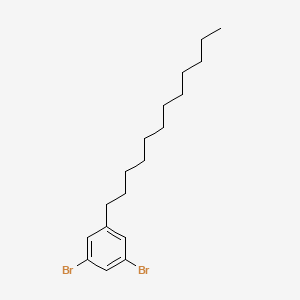

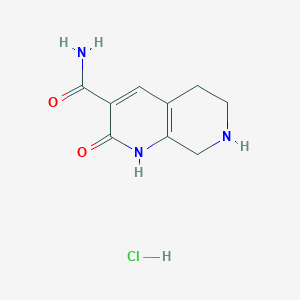

![molecular formula C7H11ClN6O B1433536 5-methyl-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine hydrochloride CAS No. 1803592-76-8](/img/structure/B1433536.png)

5-methyl-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine hydrochloride

Overview

Description

5-methyl-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine hydrochloride is a useful research compound. Its molecular formula is C7H11ClN6O and its molecular weight is 230.65 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activities

Compounds similar to 5-methyl-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine hydrochloride have been utilized in the synthesis of new heterocyclic compounds that exhibit antimicrobial properties. For example, Bektaş et al. (2007) synthesized various 1,2,4-triazole derivatives that demonstrated good or moderate antimicrobial activities against test microorganisms (Bektaş et al., 2007).

High Heat of Formation and Detonation

In research focused on energetic materials, Cao et al. (2020) synthesized derivatives of 1,2,4-oxadiazole and 1,2,3-triazole, finding that some derivatives exhibited high heat of formation and detonation properties, comparable with known explosives like RDX (Cao et al., 2020).

Synthesis of Oxadiazoles and Triazoles

In another study, Obushak et al. (2008) synthesized 5-substituted 1,2,4- and 1,3,4-oxadiazoles, starting from 1-aryl-5-methyl-1H-1,2,3-triazole-4-carbonyl chlorides. These syntheses are relevant for the creation of compounds with potential pharmaceutical applications (Obushak et al., 2008).

Insensitive Energetic Materials

Yu et al. (2017) investigated the synthesis of 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan and its derivatives. These compounds, which are a combination of 1,2,5- and 1,2,4-oxadiazole rings, showed potential as insensitive energetic materials with moderate thermal stabilities and insensitivity to impact and friction (Yu et al., 2017).

Combination with Isoxazole and Triazole

Chen et al. (2008) synthesized heterocyclic compounds combining 1,2,4-triazole and isoxazole, exploring the potential of these compounds in various applications, including pharmaceuticals (Chen et al., 2008).

Antimicrobial and Antileishmanial Activities

In the context of antimicrobial activities, Tien et al. (2016) explored derivatives of 1,3,4-oxadiazole and 1,2,4-triazole for their potential against bacteria, mold, and yeast. Süleymanoğlu et al. (2017) also studied 4-amino-1,2,4-triazole derivatives for their antileishmanial activity (Tien et al., 2016); (Süleymanoğlu et al., 2017).

Cytotoxicity Studies

The compound's potential in cytotoxicity studies was explored by Popov et al. (2020), who synthesized hybrids of 1,3,4- or 1,2,5-oxadiazoles tethered from ursane and lupane core with 1,2,3-triazole, examining their effects on cancer cells (Popov et al., 2020).

Mechanism of Action

Target of Action

The primary targets of 5-methyl-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine hydrochloride are certain types of bacteria and fungi. The compound has shown moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity against Rhizoctonia solani . It also exhibits strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas oryzae pv. oryzicola (Xoc), which are responsible for rice bacterial leaf blight and rice bacterial leaf streaks respectively .

Mode of Action

It is known that the compound interacts with its targets, leading to their inhibition or destruction . This interaction disrupts the normal functioning of the target organisms, leading to their death or growth inhibition .

Result of Action

The result of the compound’s action is the inhibition or destruction of the target organisms. This leads to a decrease in the population of these organisms, thereby controlling the diseases they cause .

Properties

IUPAC Name |

5-methyl-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]triazol-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N6O.ClH/c1-4-7(8)10-12-13(4)3-6-9-5(2)14-11-6;/h3,8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSMDBNFJZLOJET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1CC2=NOC(=N2)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

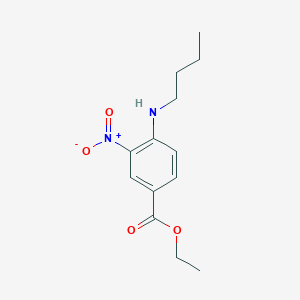

![3-[1-(2-Chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B1433454.png)

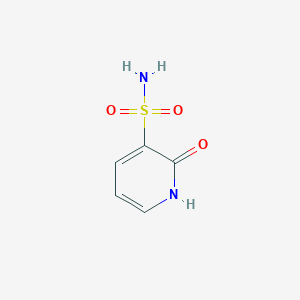

![3-fluoro-5-[2-(6-methylpyridin-2-yl)ethynyl]benzonitrile;hydrochloride](/img/structure/B1433457.png)

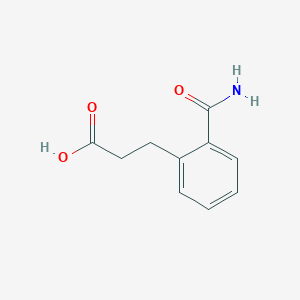

![Methyl 4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoate](/img/structure/B1433459.png)

![6-methoxy-3-methylbenzo[d]thiazol-2(3H)-imine hydroiodide](/img/structure/B1433461.png)

![2-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}ethan-1-ol](/img/structure/B1433465.png)

![Methyl 2-methylimidazo[1,2-a]pyrazine-8-carboxylate](/img/structure/B1433474.png)

![Methyl 2-methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1433475.png)